S-(2-Bromo-2-chloro-1,1-difluoroethyl)cysteine
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Overview
Description
S-(2-Bromo-2-chloro-1,1-difluoroethyl)cysteine (BCDF) is a synthetic amino acid that has been extensively studied for its potential applications in scientific research. BCDF is a fluorinated cysteine derivative that contains a halogenated alkyl group, making it a unique molecule with interesting properties. In
Scientific Research Applications
S-(2-Bromo-2-chloro-1,1-difluoroethyl)cysteine has been studied for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and toxicology. S-(2-Bromo-2-chloro-1,1-difluoroethyl)cysteine has been shown to be a useful tool for studying protein structure and function, as well as for investigating the mechanisms of action of various drugs and toxins.
Mechanism Of Action
The mechanism of action of S-(2-Bromo-2-chloro-1,1-difluoroethyl)cysteine is not fully understood, but it is believed to involve the formation of covalent bonds with target proteins. S-(2-Bromo-2-chloro-1,1-difluoroethyl)cysteine has been shown to selectively modify cysteine residues in proteins, which can result in changes in protein activity, stability, and localization.
Biochemical And Physiological Effects
S-(2-Bromo-2-chloro-1,1-difluoroethyl)cysteine has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein function, the induction of protein aggregation, and the activation of the unfolded protein response. S-(2-Bromo-2-chloro-1,1-difluoroethyl)cysteine has also been shown to have cytotoxic effects in some cell types, although the mechanism of cell death is not fully understood.
Advantages And Limitations For Lab Experiments
S-(2-Bromo-2-chloro-1,1-difluoroethyl)cysteine has several advantages as a research tool, including its high reactivity and selectivity for cysteine residues. However, S-(2-Bromo-2-chloro-1,1-difluoroethyl)cysteine also has several limitations, including its potential toxicity and the difficulty of controlling its reactivity in complex biological systems.
Future Directions
There are several potential future directions for research on S-(2-Bromo-2-chloro-1,1-difluoroethyl)cysteine, including the development of new synthetic methods for S-(2-Bromo-2-chloro-1,1-difluoroethyl)cysteine derivatives, the investigation of its potential as a therapeutic agent for diseases such as cancer and neurodegenerative disorders, and the exploration of its interactions with other molecules and proteins in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of S-(2-Bromo-2-chloro-1,1-difluoroethyl)cysteine and its potential applications in scientific research.
Synthesis Methods
The synthesis of S-(2-Bromo-2-chloro-1,1-difluoroethyl)cysteine involves the reaction of N-Boc-S-(2-chloro-1,1-difluoroethyl)cysteine with bromine in the presence of trifluoroacetic acid. This reaction results in the formation of S-(2-Bromo-2-chloro-1,1-difluoroethyl)cysteine, which can be purified using column chromatography. S-(2-Bromo-2-chloro-1,1-difluoroethyl)cysteine is a white solid that is soluble in water and organic solvents.
properties
CAS RN |
142628-08-8 |
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Product Name |
S-(2-Bromo-2-chloro-1,1-difluoroethyl)cysteine |
Molecular Formula |
C5H7BrClF2NO2S |
Molecular Weight |
298.53 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-bromo-2-chloro-1,1-difluoroethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C5H7BrClF2NO2S/c6-4(7)5(8,9)13-1-2(10)3(11)12/h2,4H,1,10H2,(H,11,12)/t2-,4?/m0/s1 |
InChI Key |
AJZBCQOOORDXSP-PTLFGRINSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SC(C(Cl)Br)(F)F |
SMILES |
C(C(C(=O)O)N)SC(C(Cl)Br)(F)F |
Canonical SMILES |
C(C(C(=O)O)N)SC(C(Cl)Br)(F)F |
synonyms |
BCDFC S-(2-bromo-2-chloro-1,1-difluoroethyl)-L-cysteine S-(2-bromo-2-chloro-1,1-difluoroethyl)cysteine |
Origin of Product |
United States |
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